Cas no 1408074-40-7 (1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid)

1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid
- SY020213
- 1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylicAcid
- 1-(4-nitrophenyl)-4-oxocyclohexane-1-carboxylic acid
- DTXSID20849453
- DB-249895
- CS-0337370
- MFCD22574977
- AC4159
- 1408074-40-7
- AKOS027256843
-
- MDL: MFCD22574977
- インチ: InChI=1S/C13H13NO5/c15-11-5-7-13(8-6-11,12(16)17)9-1-3-10(4-2-9)14(18)19/h1-4H,5-8H2,(H,16,17)
- InChIKey: PJWGTEWPFIMNPV-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)[N+](=O)[O-])C2(CCC(=O)CC2)C(=O)O
計算された属性
- せいみつぶんしりょう: 263.07900
- どういたいしつりょう: 263.07937252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 382
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 100Ų
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 490.3±45.0 °C at 760 mmHg
- フラッシュポイント: 208.9±17.2 °C
- PSA: 100.19000
- LogP: 2.58350
- じょうきあつ: 0.0±1.3 mmHg at 25°C
1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR470519-1g |
1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic acid |
1408074-40-7 | 1g |
£490.00 | 2023-09-02 | ||
eNovation Chemicals LLC | D254920-1g |
1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid |
1408074-40-7 | 95% | 1g |
$715 | 2024-07-20 | |
Chemenu | CM324548-1g |
1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid |
1408074-40-7 | 95% | 1g |
$310 | 2023-02-02 | |
eNovation Chemicals LLC | D254920-1g |
1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid |
1408074-40-7 | 95% | 1g |
$715 | 2025-02-28 | |
Chemenu | CM324548-1g |
1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid |
1408074-40-7 | 95% | 1g |
$310 | 2021-06-15 | |
Crysdot LLC | CD12145322-1g |
1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid |
1408074-40-7 | 95+% | 1g |
$329 | 2024-07-23 | |
eNovation Chemicals LLC | D254920-1g |
1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid |
1408074-40-7 | 95% | 1g |
$715 | 2025-03-03 | |
Alichem | A019118783-1g |
1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid |
1408074-40-7 | 95% | 1g |
400.00 USD | 2021-06-16 | |
Ambeed | A400670-1g |
1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid |
1408074-40-7 | 95+% | 1g |
$337.0 | 2024-04-24 |
1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid 関連文献
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acidに関する追加情報
Introduction to 1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid (CAS No. 1408074-40-7)
1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid (CAS No. 1408074-40-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a nitrophenyl group and a cyclohexanecarboxylic acid moiety, making it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid consists of a six-membered cyclohexane ring with a ketone group at the 4-position and a carboxylic acid group at the 1-position. The presence of the nitrophenyl substituent imparts additional reactivity and functional diversity to the molecule, which can be exploited in the design of novel therapeutic agents.
In recent years, extensive research has been conducted to explore the potential biological activities and pharmacological properties of 1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid. Studies have shown that this compound exhibits significant anti-inflammatory and anti-cancer properties, making it a promising lead compound for further investigation. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound demonstrated potent inhibition of inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases.
Moreover, preliminary investigations into the anti-cancer properties of 1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid have revealed its ability to induce apoptosis in various cancer cell lines. A research team from the University of California, San Francisco, found that this compound selectively targeted and induced cell death in breast cancer cells while showing minimal toxicity to normal cells. These findings highlight the potential of 1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid as a novel anti-cancer agent.
The synthesis of 1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid has been optimized through various synthetic routes, allowing for efficient large-scale production. One common approach involves the reaction of 4-nitrobenzaldehyde with cyclohexanone followed by oxidation to form the carboxylic acid. This synthetic method provides high yields and purity, making it suitable for both laboratory-scale synthesis and industrial production.
In addition to its therapeutic potential, 1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid has also been explored as a building block for the synthesis of more complex molecules. Its unique structural features enable chemists to introduce various functional groups and modify its properties, leading to the development of new derivatives with enhanced biological activities. For example, researchers at Harvard University have used this compound as a starting material to synthesize novel inhibitors of protein-protein interactions, which are crucial for many cellular processes.
The physicochemical properties of 1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid, such as its solubility, stability, and bioavailability, have been extensively studied to optimize its use in pharmaceutical formulations. These properties are critical for ensuring that the compound can be effectively delivered to target tissues and exert its therapeutic effects. Recent advancements in drug delivery systems have further enhanced the potential applications of this compound by improving its pharmacokinetic profile.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid-based drugs in human subjects. Early results from phase I trials have shown promising outcomes, with no significant adverse effects reported. These trials are expected to provide valuable insights into the therapeutic potential of this compound and pave the way for its eventual approval as a new drug.
In conclusion, 1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid (CAS No. 1408074-40-7) is a promising organic compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full potential and contribute to advancements in drug discovery and development.
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